molecular formula C15H20ClNO2 B2479449 8-[(2-chloro-3-methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol CAS No. 2320381-54-0

8-[(2-chloro-3-methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol

Cat. No.: B2479449
CAS No.: 2320381-54-0
M. Wt: 281.78
InChI Key: OCMVWPRWDGOQRT-UHFFFAOYSA-N
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Description

8-[(2-chloro-3-methoxyphenyl)methyl]-8-azabicyclo[321]octan-3-ol is a complex organic compound that belongs to the family of tropane alkaloids This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2-chloro-3-methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . Another approach involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

8-[(2-chloro-3-methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chloro or methoxy substituents.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution of the chloro group may result in the formation of a new functionalized compound.

Scientific Research Applications

8-[(2-chloro-3-methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-[(2-chloro-3-methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to receptors and enzymes, modulating their activity. The presence of the chloro and methoxy groups may enhance its binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[(2-chloro-3-methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol is unique due to the presence of the chloro and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. These substituents may enhance its potential as a therapeutic agent and its utility in various scientific research applications.

Properties

IUPAC Name

8-[(2-chloro-3-methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO2/c1-19-14-4-2-3-10(15(14)16)9-17-11-5-6-12(17)8-13(18)7-11/h2-4,11-13,18H,5-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMVWPRWDGOQRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1Cl)CN2C3CCC2CC(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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